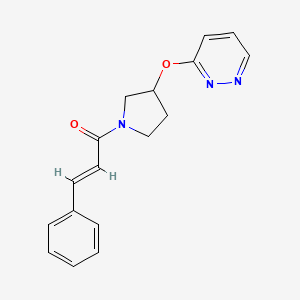

(E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-phenyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-17(9-8-14-5-2-1-3-6-14)20-12-10-15(13-20)22-16-7-4-11-18-19-16/h1-9,11,15H,10,12-13H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHAFJCWLSAAGE-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic compound notable for its unique structural features, including a phenyl group, a pyrrolidine moiety, and a pyridazine derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

The molecular formula of this compound is C₁₄H₁₅N₃O, with a molecular weight of approximately 241.29 g/mol. The compound's structure includes a conjugated system that may enhance its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for drug formulations aimed at treating infections. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

Interaction with Biological Targets

The compound's interactions with various biological targets have been explored, particularly its binding affinity to G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are implicated in numerous physiological processes. The potential modulation of these receptors by this compound could lead to significant therapeutic effects .

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological responses. For instance, it may inhibit certain enzymatic pathways or alter receptor signaling cascades, contributing to its antimicrobial and potential anti-inflammatory effects .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique features that may enhance its biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Pyridyl)-2-propen-1-one | C₈H₉N | Simple pyridine derivative with potential antitumor properties. |

| 4-Pyridazinone | C₄H₄N₂O | Contains a pyridazine ring, known for its anti-inflammatory effects. |

| 3-Pyridylacrylic Acid | C₉H₉NO₂ | Exhibits antimicrobial activity and is used in drug formulations. |

These compounds highlight the distinctiveness of this compound due to its combination of functional groups and potential biological activities.

Case Studies

Recent studies have focused on the synthesis and characterization of this compound, assessing its antibacterial properties through molecular docking studies. These investigations aim to identify the binding affinities and interaction modes between the compound and target proteins, providing insights into its mechanism of action .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is C₁₇H₁₇N₃O₂. The compound features a phenyl group, a pyridazine moiety, and a pyrrolidine ring, which contribute to its diverse biological activities. The structural complexity allows for interactions with multiple biological targets, making it an interesting candidate for drug development.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds containing the pyridazine moiety exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyridazine can effectively inhibit the growth of various bacteria and fungi. The incorporation of the pyridazin-3-yloxy group may enhance these effects by improving solubility and bioavailability .

2. Anticancer Potential

The compound has been evaluated for its cytotoxic effects against different cancer cell lines. Preliminary studies suggest that this compound may exhibit selective antiproliferative activity, particularly against certain types of breast cancer cells . The structure–activity relationship (SAR) studies indicate that modifications to the phenyl or pyridazine rings can significantly influence potency and selectivity .

Structure–Activity Relationships

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Phenyl group | Enhances lipophilicity and receptor binding |

| Pyridazine moiety | Contributes to antimicrobial properties |

| Pyrrolidine ring | Affects overall stability and bioactivity |

These insights can guide future modifications to enhance efficacy against specific targets while minimizing side effects.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various pyridazine derivatives, including those similar to this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound exhibited cytotoxicity against MDA-MB-453 breast cancer cells with IC50 values comparable to established chemotherapeutics. Further modifications to the compound's structure led to enhanced potency, highlighting the importance of SAR in drug design .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared to structurally related chalcones with variations in the heterocyclic substituents (Table 1). Key differences arise in electronic properties, solubility, and biological activity due to substituent variations.

Table 1: Structural and Spectral Comparison of Chalcone Derivatives

*Calculated molecular weight. †IR frequencies depend on substituent electronic effects (electron-withdrawing groups lower νCO) .

Key Observations:

- Pyridazine vs. This may enhance solubility and target-binding affinity in biological systems.

- Pyrrolidine Modifications : Replacing pyrrolidine with a pyridazin-3-yloxy-substituted pyrrolidine (target compound) introduces steric and electronic changes. For example, the oxygen atom in the pyridazin-3-yloxy group may act as a hydrogen-bond acceptor, altering intermolecular interactions .

Spectral and Electronic Properties

- IR Spectroscopy : The carbonyl (νCO) stretching frequency in the target compound is estimated at ~1650 cm⁻¹, similar to pyrrolidin-1-yl analogs (1650.95 cm⁻¹) . Pyridazine’s electron-withdrawing effect may slightly reduce νCO compared to electron-donating substituents (e.g., methoxy groups) .

- NMR Data : Pyrrolidine protons in analogous compounds resonate at δ 2.1–3.8 ppm, while pyridazine protons are expected downfield (δ 7.0–9.0 ppm) due to aromatic deshielding .

Q & A

Q. What are the optimal synthetic routes for (E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, considering its structural complexity?

Methodological Answer: The synthesis of enone-pyrrolidine-pyridazine hybrids requires multi-step optimization. Key steps include:

- Coupling Reactions : Use palladium-catalyzed cross-coupling or nucleophilic substitution to attach the pyridazine-3-yloxy group to the pyrrolidine ring .

- Enone Formation : Employ Claisen-Schmidt condensation between a ketone and aldehyde under basic conditions (e.g., NaOH/EtOH), with temperature control to minimize side reactions .

- Catalytic Efficiency : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ improve yield and selectivity in similar enone syntheses .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) ensures high purity .

Q. How can discrepancies in NMR data (e.g., unexpected splitting or integration ratios) be resolved during structural confirmation?

Methodological Answer:

- 2D NMR Analysis : Use HSQC and HMBC to assign proton-carbon correlations, particularly for distinguishing pyrrolidine and pyridazine ring protons .

- Dynamic Effects : Variable-temperature NMR can identify tautomerism or rotational barriers in the enone moiety .

- Comparative Studies : Cross-reference with structurally analogous compounds, such as (E)-3-[4-(diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one, where crystal structures validated NMR assignments .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Oxidation of Pyrrolidine : Protect the nitrogen with tert-butoxycarbonyl (Boc) groups during pyridazine coupling, then deprotect under acidic conditions .

- Enone Isomerization : Maintain reaction temperatures below 40°C and avoid prolonged exposure to light to prevent E→Z isomerization .

- Byproduct Formation : Monitor reactions via TLC/HPLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to ketone) .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. Compare with experimental UV-Vis spectra (e.g., λmax ~300–350 nm for enones) .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) by aligning the enone’s conjugated system with active-site residues .

- Solvent Effects : Use polarizable continuum models (PCM) to assess solvation energy and stability in aqueous vs. organic media .

Q. How should researchers design experiments to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Assays : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments in triplicate .

- Metabolic Stability Tests : Perform liver microsome assays (human/rat) to evaluate if rapid degradation explains inconsistent activity .

- Crystallographic Validation : Resolve crystal structures of the compound bound to targets (e.g., kinases) to confirm binding modes .

Q. What advanced techniques are critical for characterizing tautomeric forms and their impact on bioactivity?

Methodological Answer:

- X-ray Crystallography : Determine the dominant tautomer in the solid state (e.g., enol vs. keto forms) .

- Solid-State NMR : Compare with solution-phase NMR to detect tautomerization dynamics .

- pH-Dependent Studies : Measure pKa values (potentiometric titration) to identify protonation states affecting activity .

Q. How can stability under physiological conditions be systematically evaluated?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) for 2–4 weeks .

- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed enone or pyridazine ring-opening) .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hr) and quantify remaining compound via HPLC .

Q. What experimental strategies validate the E-configuration of the enone moiety?

Methodological Answer:

- X-ray Crystallography : Definitive confirmation via single-crystal analysis (e.g., C=C bond length ~1.33 Å for E-configuration) .

- NOESY NMR : Absence of cross-peaks between α,β-unsaturated protons confirms trans geometry .

- IR Spectroscopy : Compare C=O stretching frequencies (E-configuration typically ~1660–1680 cm⁻¹) with Z-isomer benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.